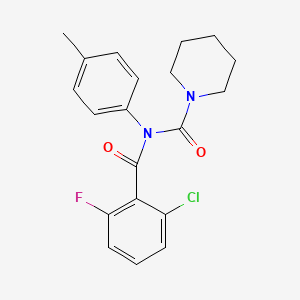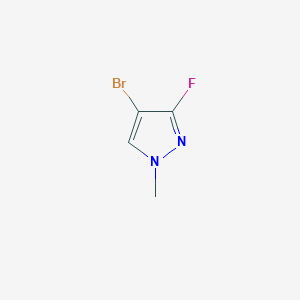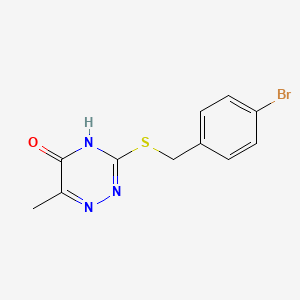
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole, also known as CPP, is a synthetic compound that belongs to the family of pyrrole-based compounds. CPP has gained significant attention in scientific research due to its potential applications in drug development and as a tool for studying the function of various biological systems.
科学的研究の応用
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been extensively studied for its potential applications in drug development. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-convulsant effects. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has also been used as a tool for studying the function of various biological systems, including the nervous system, immune system, and cardiovascular system. In addition, 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been used as a probe for studying the structure and function of membrane proteins.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to bind to a variety of receptors, including the GABAA receptor, the NMDA receptor, and the CB1 receptor. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 and LOX. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to have anti-convulsant effects by modulating the activity of the GABAA receptor.
実験室実験の利点と制限
One of the main advantages of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole in lab experiments is its versatility. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole can be used to study a wide range of biological systems and processes, making it a valuable tool for researchers. Another advantage of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is its stability, which allows it to be stored for long periods of time without degradation. However, one limitation of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are many potential future directions for research involving 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. One area of research could focus on the development of new drugs based on the structure of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. Another area of research could focus on the use of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole as a tool for studying the function of membrane proteins. Additionally, research could be conducted to further elucidate the mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole and its effects on various biological systems. Finally, research could be conducted to explore the potential use of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole in the treatment of various diseases, including cancer and neurological disorders.
合成法
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with pyrrolidine-1-carbonyl chloride to yield 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. Other methods for synthesizing 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole include the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of an acid catalyst, and the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of a base catalyst.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-13-6-4-3-5-12(13)17-14(20)9-15-18-19-16(22-15)11-7-8-23-10-11/h3-8,10H,2,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVQEQMDKRWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910205.png)
![Diethyl 5-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2910206.png)
![2-(ethylthio)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2910207.png)



![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2910213.png)



![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)

